molecular formula C11H16N2O2 B14905549 2-((2-Ethoxyphenyl)amino)propanamide

2-((2-Ethoxyphenyl)amino)propanamide

Cat. No.: B14905549
M. Wt: 208.26 g/mol
InChI Key: HSFVSFJWISEIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Ethoxyphenyl)amino)propanamide ( 1096160-22-3) is a synthetic organic compound with the molecular formula C 11 H 16 N 2 O 2 and a molecular weight of 208.26 g/mol . This propanamide derivative features an ethoxyphenyl group and is supplied as a fine powder for research and development purposes. Chemical Structure and Properties The compound's structure consists of a propanamide core substituted with a (2-ethoxyphenyl)amino group at the 2-position. The amide functional group is a key feature, characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which results in reduced basicity of the nitrogen and increased acidity of the N-H bond compared to amines . This amide linkage is a common and stable motif in medicinal chemistry, often incorporated for its favorable metabolic stability and its ability to participate in hydrogen bonding. Research Context and Potential Applications While the specific biological profile of this compound is under investigation, research into structurally related propanamide compounds reveals a broad spectrum of potential pharmacological activities. Propanamide derivatives have been extensively studied as anticonvulsant agents, with quantitative structure-activity relationship (QSAR) models developed to optimize their activity . Furthermore, propanamide-sulfonamide based hybrids have demonstrated significant potential as enzyme inhibitors, showing potent activity against urease and cyclooxygenase-2 (COX-2), which are targets for treating bacterial infections and inflammation, respectively . The structural features of this compound make it a valuable intermediate or scaffold for exploring new therapeutic agents in these and other areas. Handling and Usage This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(2-ethoxyanilino)propanamide

InChI

InChI=1S/C11H16N2O2/c1-3-15-10-7-5-4-6-9(10)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)

InChI Key

HSFVSFJWISEIQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(C)C(=O)N

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Data regarding the single-crystal X-ray diffraction analysis of 2-((2-Ethoxyphenyl)amino)propanamide, which would definitively establish its absolute configuration and detailed molecular conformation in the solid state, is not available in the public domain based on a comprehensive search of scientific literature and crystallographic databases.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional structural information of a crystalline compound. This method involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to determine the arrangement of atoms within the crystal lattice. For chiral molecules such as this compound, this technique is invaluable for unambiguously determining the absolute stereochemistry, typically described by the Cahn-Ingold-Prelog (R/S) nomenclature. wikipedia.org

The process would involve crystallizing the compound and then collecting diffraction data. Analysis of this data would yield key crystallographic parameters, which are typically presented in a standardized table. While no specific data exists for the title compound, a representative table of crystallographic data that would be generated from such an analysis is shown below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical formulaC11H16N2O2
Formula weight208.26 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1134.5
Z4
Calculated density (g/cm³)1.220
Absorption coefficient (mm⁻¹)0.085
F(000)448
Crystal size (mm³)0.25 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2456 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125
Absolute structure parameter0.05(7)

Furthermore, the results of a single-crystal X-ray diffraction study would provide detailed insights into the molecular conformation, including bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's shape and how it interacts with its environment. For instance, the conformation would reveal the orientation of the ethoxyphenyl group relative to the propanamide moiety and the geometry of the chiral center. Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing, would also be elucidated. nih.govresearchgate.net

Without experimental data from a single-crystal X-ray diffraction study of this compound, any discussion of its precise solid-state structure, absolute configuration, and molecular conformation remains speculative.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

No published studies were found that performed quantum chemical calculations on 2-((2-Ethoxyphenyl)amino)propanamide. Therefore, data on its electronic structure and optimized geometry from computational methods are not available.

A search of the scientific literature yielded no articles applying Density Functional Theory methods to analyze this compound.

There are no available Molecular Electrostatic Potential (MEP) analyses for this compound in published literature.

No research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound could be located.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies involving this compound as a ligand have not been reported in the accessible scientific literature.

Information regarding the predicted binding modes or binding affinities of this compound with any biological target is currently unavailable.

Without molecular docking studies, there is no information available on the key amino acid residues that might be involved in the binding interactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to create predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govfrontiersin.org These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby offering insights into the mechanism of action and guiding the design of more potent molecules. nih.govnih.gov For a series of compounds related to this compound, QSAR studies help to identify the key molecular features that govern their therapeutic effects.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For a given set of molecules, a wide array of descriptors can be calculated, which are typically grouped into several classes based on their dimensionality and the type of information they represent. researchgate.net

The process begins with the careful selection of a training set of molecules with known biological activities, often covering a wide range of values to ensure the robustness of the model. nih.gov The three-dimensional structures of these molecules are optimized using computational chemistry methods to achieve their most stable conformation. Subsequently, various molecular descriptors are calculated. These can be broadly categorized as follows:

Constitutional Descriptors (0D): These are the simplest descriptors, derived directly from the molecular formula. They include counts of atoms, bonds, molecular weight, and atom-type ratios. researchgate.net

Topological Descriptors (1D & 2D): These descriptors are derived from the 2D representation of the molecule and describe aspects of molecular size, shape, and branching. frontiersin.orgresearchgate.net They are calculated based on the connectivity of atoms within the molecule. Examples include the Wiener index, which is based on atom-atom distances in the molecular graph, and the Zagreb group parameter, which is based on the degree of vertices. nih.gov The eccentric connectivity index is another example that considers both adjacency and distance in the molecular structure. nih.gov

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide detailed information about the electronic properties of a molecule. researchgate.net Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.netucsb.edu Other descriptors in this category include dipole moment, partial atomic charges, and polarizability. ucsb.edu

The table below illustrates the types of descriptors that are often calculated for QSAR studies of compounds structurally related to this compound.

Descriptor ClassExamplesDescription
Constitutional (0D) Molecular Weight, Atom Count, Number of Rotatable BondsDescribes the basic composition and flexibility of the molecule.
Topological (2D) Wiener Index, Zagreb Group Parameter, Chi IndicesQuantifies molecular shape, size, and branching based on the 2D graph. nih.gov
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole Moment, PolarizabilityDescribes the electronic structure and reactivity of the molecule. ucsb.edu
Physicochemical LogP (Octanol/Water Partition Coefficient), Molar RefractivityRepresents the lipophilicity and steric properties of the molecule.

Development of Predictive Models (e.g., Multiple Linear Regression, Genetic Function Algorithm)

After calculating a pool of descriptors, the next step is to develop a mathematical model that establishes a statistically significant relationship between a subset of these descriptors and the observed biological activity. nih.gov The goal is to create a robust model with high predictive power for new, untested compounds. nih.gov

Multiple Linear Regression (MLR)

Multiple Linear Regression is a widely used statistical technique to build QSAR models. nih.govresearchgate.net It aims to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). nih.gov The process involves selecting the most relevant descriptors that best correlate with the activity, often using methods like stepwise regression to build the final equation. nih.gov A typical MLR model takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀ is a constant and c₁...cₙ are the regression coefficients for the respective descriptors (D₁...Dₙ). The quality of an MLR model is assessed using several statistical parameters, including the coefficient of determination (R²), the adjusted R² (R²adj), the F-statistic, and the standard error of the estimate. nih.govresearchgate.net For a model to be considered predictive, it must also undergo rigorous internal and external validation, often evaluated by the leave-one-out cross-validation coefficient (Q²) and its performance on an external test set of compounds. nih.govmdpi.com

Genetic Function Algorithm (GFA)

The Genetic Function Algorithm is a more advanced approach for descriptor selection and model building, inspired by the principles of natural evolution. nih.gov GFA is particularly useful when dealing with a large number of potential descriptors, as it can efficiently search for the best combination of variables to build a predictive model. mdpi.comnih.gov This method generates an initial population of QSAR models (equations) and then applies genetic operators like crossover and mutation to evolve them over successive generations, ultimately selecting the models with the best "fitness," typically determined by the leave-one-out cross-validation score. nih.gov GFA can generate not only linear models but also higher-order polynomial equations, providing greater flexibility in capturing complex structure-activity relationships.

The table below presents a hypothetical comparison of QSAR models developed using MLR and GFA for a series of anticonvulsant compounds. The statistical parameters are used to evaluate the goodness-of-fit, robustness, and predictive power of the models.

Model TypeEquation DescriptorsQ² (LOO)R² (pred, external)
MLR LogP, LUMO Energy, Wiener Index0.7960.6800.715
GFA Polarizability, Zagreb Index, Number of H-bond Acceptors0.8520.7540.789

R² (Coefficient of determination), Q² (LOO) (Leave-one-out cross-validation coefficient), R² (pred, external) (Predictive R² for an external test set).

These predictive models are valuable tools in computational chemistry. By analyzing the descriptors included in the final QSAR equation, researchers can gain crucial insights into the structural features—such as lipophilicity, electronic properties, and molecular size—that are either beneficial or detrimental to the biological activity of interest. This knowledge directly guides the synthesis of new derivatives with potentially enhanced potency. nih.gov

Structure Activity Relationship Sar Investigations of 2 2 Ethoxyphenyl Amino Propanamide Derivatives

Influence of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups (substituents) on the core structure of 2-((2-ethoxyphenyl)amino)propanamide are critical determinants of its biological activity. Research on analogous heterocyclic and aromatic systems has shown that both the electronic and steric properties of substituents, as well as their position, can dramatically alter a compound's interaction with its biological target. mdpi.commdpi.com

For instance, studies on similar bioactive molecules have demonstrated that the introduction of amino or amido groups can significantly enhance activity, with the specific position of this substitution being a key factor. mdpi.com Shifting a substituent from one position to another on a ring system can lead to a substantial change in potency, highlighting the precise structural requirements for optimal target engagement. mdpi.com The antiplasmodial activity of certain 2-phenoxybenzamide (B1622244) derivatives, for example, was found to be highly dependent on the substitution pattern of the anilino part of the molecule. mdpi.com

These findings suggest that for this compound derivatives, a systematic exploration of substituents at various positions on the ethoxyphenyl ring is a valuable strategy for lead optimization.

Table 1: Hypothetical Influence of Phenyl Ring Substituent Position on Relative Activity

Substituent PositionNature of SubstituentPostulated Relative ActivityRationale (Based on Analogous Systems)
Para (4-position)Electron-donating (e.g., -CH₃)ModerateMay enhance binding through favorable hydrophobic interactions.
Meta (3-position)Electron-withdrawing (e.g., -CF₃)HighCan alter electronic distribution, potentially improving target interaction. mdpi.com
Ortho (2-position)Bulky Group (e.g., -t-Butyl)LowLikely to cause steric hindrance, preventing optimal binding.
Para (4-position)Hydrogen-bonding (e.g., -OH)HighMay form key interactions with the biological target.

Role of Chirality and Stereochemistry in Efficacy and Selectivity

Chirality, the property of "handedness" in molecules, is a fundamental concept in pharmacology. ijirset.comresearchfloor.org Many drugs contain a chiral center, leading to the existence of enantiomers—mirror-image molecules that are not superimposable. nih.gov The this compound structure contains a chiral center at the alpha-carbon of the propanamide moiety. Consequently, it can exist as two distinct enantiomers, (R)- and (S)-2-((2-ethoxyphenyl)amino)propanamide.

Enantiomers often exhibit significant differences in their biological activity, as they can interact differently with chiral biological targets like enzymes and receptors. ijirset.comnih.gov One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable effects. researchgate.net

Therefore, understanding the stereochemistry of these derivatives is crucial for optimizing therapeutic outcomes. ijirset.com The development of single-enantiomer drugs is a common strategy in modern drug design to improve efficacy and create a better pharmacological profile. nih.gov For this compound derivatives, it is essential to synthesize and test each enantiomer separately to determine which one possesses the desired biological activity and selectivity.

Modifications of the Phenyl Ring and its Impact on Activity

SAR studies on other aromatic compounds have shown that the position of substituents (ortho, meta, or para) significantly affects biological activity. mdpi.com For example, in a series of ketamine esters, 2- and 3-substituted compounds were generally found to be more potent than their 4-substituted counterparts. mdpi.com This suggests that the spatial arrangement of functional groups relative to the core structure is critical for optimal interaction with the target.

Table 2: Impact of Phenyl Ring Modifications on Hypothetical Biological Activity

Phenyl Ring ModificationExample SubstituentPredicted Impact on ActivityRationale
Addition of small alkyl group4-MethylPotential increaseEnhances lipophilicity, may fit into a hydrophobic pocket.
Addition of halogen4-FluoroPotential increaseCan improve metabolic stability and binding affinity.
Addition of polar group4-HydroxyVariesMay increase or decrease activity depending on target site polarity.
Ring replacementPhenyl to PyridylVariesIntroduces a nitrogen atom, altering H-bonding capacity and solubility. cambridgemedchemconsulting.com

Optimizing the Propanamide Backbone for Potency and Specificity

The propanamide backbone is another critical region for structural modification. Studies on structurally related 2-(phenyl)propanamide antagonists have investigated the impact of modifying this "B-region" of the molecule. researchgate.net

One key finding in related scaffolds is that the stereochemistry of the α-methyl group on the propanamide is crucial for a stereospecific interaction within a hydrophobic pocket of the target receptor. researchgate.net Further modifications, such as introducing a second methyl group to create an α,α-dimethyl propanamide, have been explored. However, these α,α-disubstituted analogs often show reduced potency compared to the corresponding α-methyl compounds, suggesting that the additional bulk may be detrimental to binding. researchgate.net

Similarly, replacing the α-methyl group with a cyclopropyl (B3062369) group has also been investigated. Such modifications that introduce conformational rigidity can sometimes improve receptor activity, although this is not always the case. researchgate.net These findings indicate that while the propanamide backbone is a viable point for modification, maintaining an optimal size and conformation at the alpha-position is essential for high potency.

Table 3: Effect of Propanamide Backbone Modifications on Receptor Binding (Based on Analogous TRPV1 Antagonists)

Modification to PropanamideExample StructureGeneral ObservationReference
Standard α-methyl2-(phenyl)propanamideActive researchgate.net
α,α-dimethyl substitution2-(phenyl)-2-methylpropanamideGenerally reduced activity researchgate.net
α-cyclopropyl substitution1-(phenyl)cyclopropane-1-carboxamideVariable activity, can improve or reduce potency researchgate.net

Bioisosteric Replacements and Scaffold Variations in Lead Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a lead compound's physicochemical properties, potency, selectivity, or metabolic stability. drughunter.com A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which allows it to produce broadly similar biological effects. cambridgemedchemconsulting.com

For this compound derivatives, several bioisosteric replacements can be envisioned:

Amide Bioisosteres : The propanamide group is susceptible to hydrolysis by metabolic enzymes. Replacing the amide with more stable bioisosteres, such as a 1,2,4-triazole, oxadiazole, or sulfonamide, could enhance the compound's metabolic stability and pharmacokinetic profile. drughunter.commdpi.com

Phenyl Ring Bioisosteres : The ethoxyphenyl ring can be replaced with other aromatic systems, such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com Such modifications can alter the molecule's polarity, solubility, and hydrogen bonding capacity, potentially leading to improved activity or selectivity.

Ether Linkage Bioisosteres : The ether oxygen in the ethoxy group could be replaced with other divalent atoms or groups, such as sulfur (thioether) or a methylene (B1212753) group (-CH₂-), to probe the importance of the oxygen's hydrogen-bonding ability and geometry.

These strategic replacements allow for the fine-tuning of the molecule's properties to achieve a more desirable biological profile, representing a key tactic in the lead optimization phase of drug discovery. cambridgemedchemconsulting.com

In Vitro Biological Evaluation of 2 2 Ethoxyphenyl Amino Propanamide Analogues

Antineoplastic / Anticancer Activity Assessment

The potential of novel chemical entities to combat cancer is a primary focus of drug discovery. Analogues of 2-((2-Ethoxyphenyl)amino)propanamide have been subjected to various in vitro assays to determine their efficacy as anticancer agents.

Cytotoxicity Assays against Human Cancer Cell Lines

A fundamental step in anticancer drug screening is the assessment of a compound's ability to inhibit the proliferation of, or kill, cancer cells. This is typically quantified using cytotoxicity assays, which measure the concentration of a substance required to inhibit cell growth by 50% (IC50).

Various analogues have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, acridine-sulfonamide hybrids have been evaluated against human hepatic (HepG2), colon (HCT-116), and breast (MCF-7) carcinoma cells. mdpi.com One particular compound from this series, designated 8b, showed potent activity with IC50 values of 14.51 µM, 9.39 µM, and 8.83 µM against HepG2, HCT-116, and MCF-7 cell lines, respectively. mdpi.com Similarly, hydroxylated biphenyl (B1667301) compounds, structurally related to curcumin, have shown dose-dependent antiproliferative activity against several malignant melanoma cell lines, including A375, with IC50 values as low as 1.7 µM. nih.gov

In the context of breast cancer, peptide analogues derived from Bovine Lactoferricin have exhibited significant cytotoxic effects against HTB-132 and MCF-7 cell lines, with some analogues reaching IC50 values as low as 6 µM while showing less effect on non-tumorigenic MCF-12 cells. mdpi.com Other studies have focused on amino endoperoxides, which induced dose-dependent apoptosis in both attached and suspended MDA-MB-231 breast cancer cells. researchgate.net

The following table summarizes the cytotoxic activity (IC50 values) of various representative analogues against several human cancer cell lines.

Application of 2D and 3D Cell Culture Models

Traditionally, in vitro drug screening has been conducted using two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat plastic surface. pharmanow.live While this method is cost-effective and straightforward, it often fails to replicate the complex microenvironment of an in vivo tumor. spandidos-publications.com

To bridge this gap, three-dimensional (3D) cell culture models, such as spheroids, have been developed. nih.govbiologists.com In 3D cultures, cells grow in all directions, forming aggregates that better mimic the cell-cell interactions, nutrient gradients, and hypoxia found in actual tumors. pharmanow.livespandidos-publications.com Research comparing 2D and 3D models has consistently shown that cells grown in 3D cultures exhibit different behaviors, including altered gene expression, lower proliferation rates, and, crucially, increased resistance to anticancer drugs. nih.govresearchgate.net For example, breast cancer cells cultured in 3D models were found to be more resistant to paclitaxel (B517696) and doxorubicin (B1662922) compared to their 2D counterparts. spandidos-publications.com This suggests that 3D models may provide a more accurate prediction of a drug's clinical efficacy. nih.govresearchgate.net The distinct rewiring of cellular signaling pathways, such as the AKT-mTOR-S6K pathway, in 3D spheroids further underscores the importance of these models for evaluating the response to targeted therapies. biologists.com

Antioxidant Activity Screening

Antioxidants are compounds that can inhibit or delay cellular damage caused by free radicals and reactive oxygen species (ROS). The antioxidant potential of this compound analogues is often evaluated using in vitro chemical assays.

Two of the most common methods are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmedwinpublishers.com

DPPH Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it. e3s-conferences.org The reduction of the deep violet DPPH solution to a colorless or pale-yellow form is measured spectrophotometrically, with a greater decrease in absorbance indicating higher antioxidant activity. nih.govnih.gov

FRAP Assay : The FRAP assay assesses the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form. e3s-conferences.org The reaction produces an intense blue color, and the change in absorbance is directly proportional to the total antioxidant capacity of the sample. nih.gov

Studies on various heterocyclic analogues have demonstrated their capacity to act as antioxidants. For example, a series of newly synthesized benzylideneiminophenylthiazole analogues showed weak to moderate antioxidant activity in the DPPH assay.

Anti-inflammatory and Analgesic Property Investigations

Inflammation and pain are complex biological responses often mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov The in vitro evaluation of a compound's ability to inhibit these enzymes is a key indicator of its potential anti-inflammatory and analgesic properties.

For example, a study on thiourea (B124793) derivatives of naproxen (B1676952) found that while none of the tested compounds significantly inhibited COX-2 at concentrations below 100 µM, several derivatives of aromatic amines were potent inhibitors of 5-LOX, with one compound showing an IC50 value of 0.30 μM. nih.gov In another study, a quercetin-derived compound was found to inhibit both COX-1 (IC50 2.76 µg/mL) and, more efficiently, COX-2 (IC50 1.99 µg/mL). researchgate.net These in vitro enzyme inhibition assays provide crucial insights into the mechanisms by which these compounds may exert their effects. ijisrt.comnih.gov

Antimicrobial and Antichlamydial Activity Evaluations

The search for new antimicrobial agents is critical in an era of growing antibiotic resistance. Analogues of this compound have been screened for activity against various pathogens.

Substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activity. researchgate.net Certain compounds in this series, particularly those bearing an amino acid moiety, showed promising activity against both Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) and fungi (Candida albicans, Aspergillus niger). researchgate.net Similarly, other studies on amide derivatives containing cyclopropane (B1198618) have identified compounds with moderate to excellent activity against Staphylococcus aureus, E. coli, and C. albicans. mdpi.com

A specific area of interest has been the development of antichlamydial agents. Chlamydia trachomatis is a major cause of sexually transmitted disease and preventable blindness. nih.gov Researchers have developed sulfonylpyridine analogues that can impair the growth of C. trachomatis in infected cells. nih.gov Notably, structure-activity relationship studies revealed that the presence of an electron-withdrawing group, such as a chlorine atom, was beneficial for antichlamydial activity, with some compounds showing efficacy on par with the antibiotic penicillin. nih.gov

Enzyme Inhibition Studies

Beyond their role in inflammation, enzymes are critical targets for treating a wide range of diseases. Analogues of this compound have been investigated as inhibitors of various enzymes.

As mentioned previously, a primary target for anti-inflammatory action is the cyclooxygenase (COX) enzyme. nih.gov Propanamide-sulfonamide based drug conjugates have been designed as dual inhibitors of both urease and COX-2. nih.gov

Additionally, the inhibition of digestive enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Synthetic amino acid derivatives have been shown to inhibit these enzymes, which are responsible for breaking down carbohydrates and releasing glucose. By inhibiting these enzymes, the compounds can help lower post-meal blood glucose levels. nih.gov

The table below presents the inhibitory activity (IC50 values) of various analogues against different enzyme targets.

Cyclooxygenase (COX-1/COX-2) Inhibition

Analogues of this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The two main isoforms, COX-1 and COX-2, are important therapeutic targets. While specific inhibitory data for direct analogues of this compound against COX-1 and COX-2 are not extensively available in the reviewed literature, the broader class of N-phenylpropanamides has been a subject of interest in the development of anti-inflammatory agents.

For context, other structurally distinct compounds have shown significant COX inhibition. For instance, a series of 2,4-disubstituted-thieno[2,3-d]pyrimidines were synthesized and evaluated as COX-2 inhibitors. One exemplified compound, PKD-P14, demonstrated an IC50 value of 5.3 µM for recombinant human COX-2, with notable selectivity over COX-1, which showed only 30% inhibition at a concentration of 100 µM. bioworld.com Similarly, certain isoxazole (B147169) derivatives have been identified as potent and selective COX-2 inhibitors, with one compound exhibiting a COX-2 IC50 of 0.55 ± 0.03 µM. nih.gov Another study on kuwanon derivatives isolated from Morus alba identified Kuwanon A as a selective COX-2 inhibitor with an IC50 of 14 µM, comparable to the known inhibitor celecoxib. nih.gov

Table 1: Representative COX-2 Inhibitory Activity of Various Compounds

Compound ClassSpecific CompoundCOX-2 IC50 (µM)COX-1 Inhibition
Thieno[2,3-d]pyrimidinePKD-P145.330% at 100 µM
Isoxazole DerivativeCompound C60.55-
Kuwanon DerivativeKuwanon A14>100 µM

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a crucial target in oncology, and its inhibition can halt the proliferation of cancer cells. mdpi.com Structurally related compounds, specifically 3-aminopropanamide (B1594134) derivatives, have been investigated as irreversible EGFR inhibitors. nih.govresearchgate.netacs.org These compounds are designed to form a covalent bond with a cysteine residue in the EGFR kinase domain, leading to sustained inhibition. nih.govresearchgate.netacs.org

In a study focusing on non-small cell lung cancer (NSCLC) cells harboring the T790M resistance mutation, two 3-aminopropanamide derivatives, UPR1282 and UPR1268, were evaluated. nih.gov These compounds demonstrated potent inhibition of EGFR autophosphorylation, a key step in its activation. The IC50 values for UPR1282 and UPR1268 were 0.08 µM and 0.15 µM, respectively. nih.gov This indicates that the aminopropanamide scaffold can be a promising foundation for the development of effective EGFR inhibitors, particularly for cancers that have developed resistance to first-generation therapies. nih.gov

Table 2: EGFR Autophosphorylation Inhibition by 3-Aminopropanamide Analogues in H1975 NSCLC Cells

CompoundEGFR Autophosphorylation IC50 (µM)
UPR12820.08
UPR12680.15

Phosphodiesterase (PDE) Inhibition (e.g., PDE9)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for a range of conditions, including inflammatory and neurological disorders. While direct data on the inhibition of PDEs by this compound analogues is limited in the available literature, the potential for small molecules to target these enzymes is well-established.

For instance, research into natural products has identified compounds from Millettia dielsiana that exhibit inhibitory activity against PDE4, a key enzyme in inflammatory cells. nih.gov One such compound, D50, inhibited PDE4B and PDE4D with IC50 values of 6.56 ± 0.7 µM and 11.74 ± 1.3 µM, respectively, and also demonstrated anti-inflammatory effects by reducing nitric oxide production. nih.gov Another example is LASSBio-448, a benzodioxole derivative, which inhibits all four PDE4 isoforms with IC50 values in the low micromolar range. mdpi.com

The diversity of PDE isoforms presents an opportunity for the development of selective inhibitors. Further investigation is needed to determine if the this compound scaffold can be adapted to selectively inhibit PDE isoforms like PDE9, which is implicated in neurological and metabolic disorders.

Table 3: Representative PDE4 Inhibitory Activity of Various Compounds

CompoundTargetIC50 (µM)
D50PDE4B6.56 ± 0.7
D50PDE4D11.74 ± 1.3
LASSBio-448PDE4A0.7
LASSBio-448PDE4B1.4
LASSBio-448PDE4C1.1
LASSBio-448PDE4D4.7

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nanobioletters.com By converting excess glucose to sorbitol, this pathway contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nanobioletters.comopenmedicinalchemistryjournal.com Consequently, aldose reductase inhibitors are of significant therapeutic interest.

While there is no specific data available on the aldose reductase inhibitory activity of this compound analogues, numerous other classes of compounds have been explored for this purpose. For example, a study on the roots of Potentilla fulgens identified a terpenoid/phenolic fraction with an IC50 value of 0.152 mg/ml for aldose reductase. researchgate.net Furthermore, certain flavonoids and polyphenols are known to be effective inhibitors of this enzyme. nih.gov Synthetic compounds have also shown promise, with some quinoxalinone derivatives exhibiting IC50 values ranging from 0.059 to 6.825 µM. nanobioletters.com

The development of potent and specific aldose reductase inhibitors remains an active area of research, and the exploration of novel chemical scaffolds is crucial for identifying new therapeutic agents.

Table 4: Aldose Reductase Inhibitory Activity of Various Compounds/Fractions

Compound/FractionSource/ClassAldose Reductase IC50
Terpenoid/Phenolic FractionPotentilla fulgens0.152 mg/ml
Quinoxalinone DerivativesSynthetic0.059 - 6.825 µM

Monoamine Oxidase A and Acetylcholinesterase Inhibition

Monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) are important enzymes in the central nervous system. MAO-A is involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine, while AChE breaks down acetylcholine. Inhibitors of these enzymes are used in the treatment of depression and Alzheimer's disease, respectively.

There is a lack of specific data on the inhibition of MAO-A and AChE by this compound analogues. However, the concept of dual inhibitors, targeting both enzymes, has been explored with other chemical structures. For instance, carbamate (B1207046) derivatives of N-propargylaminoindans and N-propargylphenethylamines have been synthesized and evaluated for their dual inhibitory potential. nih.gov In one study, halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) showed moderate AChE inhibition with IC50 values between 33.1 and 85.8 µM, and their phosphorus-based esters demonstrated improved activity against butyrylcholinesterase. nih.gov

The design of molecules that can modulate multiple targets in the CNS is a promising strategy for complex neurological disorders, and further research could explore the potential of the this compound scaffold in this area.

Table 5: Representative Acetylcholinesterase Inhibitory Activity of Salicylanilide Derivatives

Compound ClassAChE IC50 (µM)
Halogenated 2-hydroxy-N-phenylbenzamides33.1 - 85.8

Receptor Agonist and Antagonist Profiling

The interaction of this compound analogues with various G protein-coupled receptors (GPCRs) has been a key area of investigation, leading to the discovery of compounds with specific agonist or antagonist activities.

GPR88 Agonist Activity

GPR88 is an orphan GPCR that is highly expressed in the striatum and is considered a promising therapeutic target for central nervous system disorders. nih.govresearchgate.net A significant breakthrough in this area was the identification of 2-AMPP [(2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide] as a chemotype of GPR88 agonists. researchgate.net This compound is structurally related to the this compound series.

Structure-activity relationship (SAR) studies on 2-AMPP and related analogues have provided valuable insights into the structural requirements for GPR88 agonism. These studies, often conducted using cAMP accumulation assays in cells expressing the GPR88 receptor, have identified several potent agonists. nih.govnih.gov For example, a highly potent GPR88 agonist, RTI-122, was identified with a cAMP EC50 of 11 nM. researchgate.net Another potent agonist, BI-9508, displayed an EC50 of 47 nM in a Gi1 BRET assay with human GPR88-overexpressing HEK293 cells. opnme.com The parent compound, 2-PCCA, and its pure diastereomer showed pEC50 values of 6.04 (EC50 = 911 nM) and 6.22 (EC50 = 603 nM), respectively, in a stable GPR88-expressing cell line. nih.gov

These findings underscore the potential of the propanamide scaffold as a basis for developing novel and potent GPR88 agonists for the treatment of neurological and psychiatric conditions.

Table 6: GPR88 Agonist Activity of 2-AMPP and Related Analogues

CompoundAssayEC50 (nM)
2-PCCAcAMP accumulation911
2-PCCA diastereomercAMP accumulation603
RTI-122cAMP accumulation11
BI-9508Gi1 BRET47

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. A series of propanamide analogues have been investigated for their potential as TRPV1 antagonists. Research into 2-(halogenated phenyl) propanamides has revealed compounds with potent antagonistic activity against human TRPV1 (hTRPV1). nih.gov

Structure-activity relationship (SAR) studies on these analogues indicated that modifications to the three main pharmacophoric regions could significantly influence their functional profile, leading to compounds ranging from agonists to potent antagonists. nih.gov For instance, certain halogenated phenyl A-region analogues demonstrated significant antagonism. nih.gov

Among the propanamide series, specific antagonists have been identified that exhibit high potency. For example, antagonist 92 , a 2-(halogenated phenyl) propanamide derivative, showed a Kᵢ value of 6.9 nM against capsaicin-induced hTRPV1 activation. nih.gov Another potent antagonist, compound 28 , displayed a Kᵢ of 2.6 nM. nih.gov Molecular modeling studies suggest that substituents on the phenyl ring, such as fluoro groups, can engage in hydrophobic interactions within the receptor binding site. nih.gov

These findings highlight the potential of the propanamide scaffold in developing effective TRPV1 antagonists for pain management.

Table 1: In Vitro hTRPV1 Antagonistic Activity of Propanamide Analogues

Compound Kᵢ [CAP] (nM)
28 2.6

| 92 | 6.9 |

Kᵢ [CAP] represents the inhibitory constant against capsaicin-induced activation.

Slack Potassium Channel Inhibition

The Slack (KCNT1) potassium channel, a sodium-activated potassium channel, is implicated in rare and severe forms of epilepsy, such as Malignant Migrating Partial Seizure of Infancy (MMPSI). nih.gov Consequently, inhibitors of this channel are of significant therapeutic interest.

While research has focused on various scaffolds for Slack channel inhibition, including 1,2,4-oxadiazoles and 2-aryloxy-N-(pyrimidin-5-yl)acetamides, specific data on this compound analogues is not extensively detailed in the provided search results. nih.govnih.gov However, studies on related amide structures provide insight into the development of Slack inhibitors. For example, a high-throughput screening campaign identified the 2-amino-N-phenylacetamide VU0606170 as a selective Slack channel inhibitor with low micromolar potency. nih.govnih.gov

The evaluation of these compounds typically involves thallium flux assays in HEK-293 cells expressing the wild-type human Slack channel or whole-cell electrophysiology assays using automated patch-clamp systems. nih.govnih.gov These assays measure the ability of the compounds to inhibit the channel's activity. Structure-activity relationship studies on these related series have shown that even minor structural modifications can significantly impact potency. nih.govnih.gov

Neuroprotective Activity Assessment

Analogues with structural similarities to this compound have been evaluated for their neuroprotective effects in models of ischemic stroke and oxidative stress. For instance, a synthetic salidroside (B192308) analogue, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, demonstrated neuroprotective properties by promoting neuronal survival and inhibiting apoptosis in primary hippocampal neurons subjected to oxygen and glucose deprivation (OGD). researchgate.net This compound was also found to enhance glucose uptake and the expression of glucose transporter 3 (GLUT3) in the ischemic brain, suggesting a mechanism involving the regulation of energy homeostasis. researchgate.netnih.gov

Another study on a sesamin (B1680957) derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA), showed protective effects against ischemic and hypoxic neuronal injury. nih.gov The neuroprotection offered by MMEDA was attributed to its antioxidant and anti-inflammatory activities, as it attenuated the release of reactive oxygen species (ROS) and prostaglandin (B15479496) E2 in hypoxic brain cells. nih.gov

Furthermore, research on phenylenediamine derivatives has revealed neuroprotective effects against oxidative glutamate (B1630785) toxicity in the neuronal HT22 cell line at nanomolar concentrations. researchgate.net The essential structure for this activity was identified as phenyl-amine-phenyl-amine-phenyl (or butyl), which shares some structural elements with the this compound core. researchgate.net

Table 2: Neuroprotective Activity of Related Analogues

Compound Model Observed Effect
2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Oxygen and Glucose Deprivation (OGD) in primary hippocampal neurons Promoted neuronal survival, inhibited apoptosis, elevated glucose uptake. researchgate.net
1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) Hypoxic BV-2 or PC12 cells Attenuated ROS and PGE2 release. nih.gov

Proposed Mechanisms of Action for 2 2 Ethoxyphenyl Amino Propanamide Analogues

Identification of Molecular Targets through Biochemical and Cellular Assays

The identification of molecular targets for 2-((2-Ethoxyphenyl)amino)propanamide analogues has been a critical step in understanding their pharmacological profiles. Through a combination of biochemical and cellular assays, researchers have pinpointed several key proteins with which these compounds interact.

Biochemical assays, such as radioligand binding studies and enzyme activity assays, have been instrumental in identifying the primary molecular targets. For instance, safinamide, an α-aminoamide derivative, has been identified as a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B). nih.govibmc.msk.ru Initial screenings of over 100 receptors and enzymes showed that lacosamide did not have a significant affinity for most of them. aesnet.org However, further investigation using affinity bait experiments with biotinylated lacosamide analogues led to the identification of collapsin response mediator protein 2 (CRMP-2) as a binding partner. aesnet.org

Cellular assays have further validated these findings and provided a more functional context for the compound-target interactions. For example, patch-clamp electrophysiology studies in neuronal cell lines have been crucial in demonstrating the effects of these analogues on ion channel activity. biorxiv.org These studies revealed that both safinamide and lacosamide modulate the function of voltage-gated sodium channels (VGSCs). biorxiv.orgnih.gov Specifically, lacosamide has been shown to selectively enhance the slow inactivation of VGSCs. biorxiv.org In the case of safinamide, it has been found to block voltage-dependent sodium and calcium channels. nih.gov

The molecular targets identified for key analogues are summarized in the table below.

CompoundMolecular TargetAssay TypeKey Findings
Safinamide Monoamine Oxidase B (MAO-B)Enzyme Inhibition AssayPotent, selective, and reversible inhibitor. nih.govibmc.msk.ru
Voltage-Gated Sodium Channels (VGSCs)Patch-Clamp ElectrophysiologyBlocks channel activity. nih.gov
Voltage-Gated Calcium Channels (VGCCs)Patch-Clamp ElectrophysiologyBlocks N- and L-type calcium channels. nih.gov
Lacosamide Voltage-Gated Sodium Channels (VGSCs)Patch-Clamp ElectrophysiologySelectively enhances slow inactivation. biorxiv.org
Collapsin Response Mediator Protein 2 (CRMP-2)Affinity Bait Experiments, Radioligand BindingIdentified as a binding partner. aesnet.orgnih.gov

Characterization of Receptor-Ligand Binding Dynamics and Signaling Pathways

The interaction between this compound analogues and their molecular targets is a dynamic process that has been characterized to understand their unique pharmacological effects. This includes the kinetics of binding and the subsequent modulation of intracellular signaling pathways.

For lacosamide, its interaction with voltage-gated sodium channels is state-dependent, showing a higher affinity for the inactivated state of the channel. iu.edu While it was initially thought to bind selectively to the slow-inactivated state, more recent studies suggest it also binds to fast-inactivated states with slow kinetics. iu.edu The binding of lacosamide to CRMP-2 has been a subject of some debate, with initial studies suggesting a direct interaction and later studies questioning this. nih.gov However, compelling evidence from affinity bait and chemical reporter strategies, along with in silico docking, supports a direct binding interaction. nih.gov Microscale thermophoresis (MST) experiments have determined the binding affinity of lacosamide to CRMP-2, with a dissociation constant (Kd) in the low micromolar range. nih.gov The binding of the (S)-enantiomer of lacosamide to CRMP2 has also been demonstrated to inhibit its phosphorylation by cyclin-dependent kinase 5 (Cdk5). nih.gov

The interaction of these analogues with their targets initiates a cascade of downstream signaling events. Lacosamide's modulation of CRMP-2 has been shown to interfere with its canonical function in promoting neurite outgrowth. aesnet.orgresearchgate.net In cellular assays, lacosamide inhibited the effects of neurotrophins like BDNF and NT-3 on axonal outgrowth in primary hippocampal cells. aesnet.org This is consistent with findings that silencing CRMP-2 expression attenuates neurotrophin-induced axonal growth. aesnet.org The binding of (S)-lacosamide to CRMP-2 and subsequent inhibition of its phosphorylation has been linked to a reduction in CaV2.2-mediated calcium influx in sensory neurons, providing a potential mechanism for its effects in pain models. nih.gov

CompoundReceptor/TargetBinding DynamicsDownstream Signaling Pathway
Lacosamide Voltage-Gated Sodium Channels (VGSCs)State-dependent binding, enhances slow inactivation. biorxiv.orgiu.eduStabilization of neuronal membranes, inhibition of repetitive firing.
Collapsin Response Mediator Protein 2 (CRMP-2)Binds with a Kd of approximately 1-5 µM. aesnet.orgnih.govInhibition of neurotrophin-induced neurite outgrowth, modulation of CaV2.2 function. nih.govaesnet.org

Elucidation of Enzyme Active Site Interactions and Inhibition Kinetics

A significant mechanism of action for some this compound analogues is the direct inhibition of enzyme activity. Detailed kinetic studies have been performed to characterize the nature of this inhibition and the interactions with the enzyme's active site.

Safinamide is a prime example of an enzyme inhibitor within this class of compounds. It is a highly selective and reversible inhibitor of MAO-B. nih.gov The selectivity for MAO-B over MAO-A is a key feature, as this reduces the risk of certain side effects associated with non-selective MAO inhibitors. biorxiv.org

Enzyme kinetic studies have been crucial in defining the inhibitory profile of safinamide and its analogues. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate. The data are then used to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value for safinamide's inhibition of MAO-B has been reported to be in the nanomolar range, highlighting its potency. biorxiv.org The inhibition by safinamide is competitive, meaning it competes with the substrate for binding to the active site of the enzyme. nu.edu.kz

Structural studies, such as X-ray crystallography, have provided insights into how these inhibitors interact with the active site of MAO-B. These studies have shown that safinamide binds non-covalently within the active site cavity. nu.edu.kz The interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking studies have further corroborated these findings, predicting the binding poses of safinamide and its derivatives within the MAO-B active site and helping to rationalize their structure-activity relationships. nih.gov

The table below summarizes the enzyme inhibition kinetics for safinamide and some of its analogues against MAO-B.

CompoundTarget EnzymeInhibition TypeIC50 (nM)Ki (nM)
Safinamide MAO-BReversible, Competitive98-
(S)-3-Chlorobenzyloxyalaninamide MAO-B-33-
(S)-3-Chlorobenzyloxyserinamide MAO-B-43-
(R)-Tetrahydroisoquinoline analogue MAO-B-17-
Compound 4bf (Safinamide derivative) hMAO-B-3.9-
Compound 4at (Safinamide derivative) hMAO-B-5.1-
Compound 4aq (Safinamide derivative) hMAO-B-9.7-

Data compiled from multiple sources. biorxiv.orgnih.gov

Investigation of Cellular and Molecular Pathways Modulated by Compound Action

The interaction of this compound analogues with their molecular targets ultimately leads to the modulation of various cellular and molecular pathways, which are responsible for their therapeutic effects.

The inhibition of MAO-B by safinamide has profound effects on dopamine metabolism. By preventing the breakdown of dopamine in the brain, safinamide increases the synaptic availability of this neurotransmitter. researchgate.net This dopaminergic enhancement is a key mechanism underlying its efficacy in Parkinson's disease. researchgate.net Furthermore, the metabolism of dopamine by MAO-B generates reactive oxygen species (ROS), which contribute to oxidative stress and neurodegeneration. researchgate.net By inhibiting MAO-B, safinamide reduces the production of these harmful byproducts, suggesting a potential neuroprotective role. In addition to its effects on the dopaminergic system, safinamide's ability to block voltage-gated sodium and calcium channels leads to the inhibition of excessive glutamate (B1630785) release. researchgate.net This modulation of glutamatergic neurotransmission may also contribute to its therapeutic effects and neuroprotective properties.

The modulation of CRMP-2 by lacosamide influences pathways related to neuronal plasticity and structure. As mentioned, lacosamide has been shown to inhibit CRMP-2-mediated neurite outgrowth. aesnet.orgresearchgate.net This has implications for conditions where aberrant neuronal sprouting occurs, such as in certain forms of epilepsy. researchgate.net By modulating CRMP-2, lacosamide may influence the structural reorganization of neuronal circuits. researchgate.net Furthermore, the interaction of (S)-lacosamide with CRMP-2 and the subsequent inhibition of its phosphorylation have been shown to affect the function of CaV2.2 calcium channels. nih.gov This modulation of calcium signaling in sensory neurons is a potential mechanism for its analgesic effects. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((2-Ethoxyphenyl)amino)propanamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via amidation of 2-ethoxy-substituted aniline derivatives with activated propanamide precursors. Key steps include:

  • Use of coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation in inert solvents (e.g., dichloromethane) .
  • Oxidation or substitution reactions involving squaric acid ethyl ester derivatives, as demonstrated in analogous propanamide syntheses .
  • Critical parameters: Temperature control (0–25°C), pH stabilization during amine activation, and purification via column chromatography or recrystallization.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • Solid-state IR-LD spectroscopy : Oriented crystals suspended in nematic liquid crystals provide polarized IR data to identify functional groups (e.g., amide C=O, ethoxy C-O) and hydrogen-bonding patterns .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable).
  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., in DMSO-d6_6) to assign proton environments and verify substitution patterns .

Q. What biological activities are associated with this compound derivatives, and how are these activities assessed in vitro?

  • Methodological Answer : While direct data on this compound is limited, structurally related propanamides are evaluated for:

  • Enzyme inhibition : HDAC (histone deacetylase) inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC50_{50} values .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., DMAP), and stoichiometry to identify optimal parameters.
  • In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
  • Byproduct analysis : Employ GC-MS or 19^19F NMR (if fluorinated analogs are present) to identify impurities and modify protecting group strategies .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., HDACs) and guide SAR (structure-activity relationship) studies .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes under physiological conditions.

Q. How can contradictions in spectral data (e.g., IR vs. NMR) for this compound be resolved?

  • Methodological Answer :

  • Cross-validation : Compare experimental IR peaks (e.g., 1680 cm1^{-1} for amide I) with theoretical spectra from ab initio calculations to assign ambiguous bands .
  • Isotopic labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to simplify NMR splitting patterns and confirm assignments .
  • Variable-temperature NMR : Detect conformational changes or dynamic processes affecting spectral resolution.

Q. What strategies are effective for resolving stereochemical challenges in propanamide derivatives like this compound?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., L-proline) to induce stereoselectivity during amide bond formation.
  • X-ray anomalous dispersion : Resolve absolute configuration using single crystals and Cu-Kα radiation .

Q. What is the role of this compound in HDAC inhibition, and how can its selectivity be improved?

  • Methodological Answer :

  • SAR modifications : Introduce substituents (e.g., trifluoromethyl, triazoles) to enhance binding to HDAC catalytic pockets. Analogous compounds show improved potency via hydrophobic interactions .
  • Selectivity profiling : Test against HDAC isoforms (e.g., HDAC1 vs. HDAC6) using isoform-specific inhibitors as controls.
  • Metabolite stability : Assess pharmacokinetics (e.g., microsomal half-life) to optimize bioavailability and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.